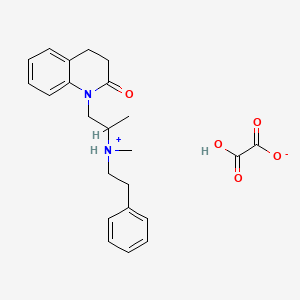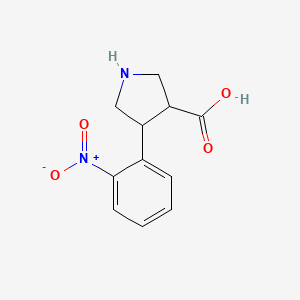
3,5-Bis(pyridin-4-ylethynyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(pyridin-4-ylethynyl)benzoic acid is a compound with the molecular formula C21H12N2O2 and a molecular weight of 324.33 g/mol This compound is known for its unique structure, which includes two pyridine rings attached to a benzoic acid core via ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid typically involves the coupling of 3,5-diiodobenzoic acid with 4-ethynylpyridine using a palladium-catalyzed Sonogashira coupling reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(pyridin-4-ylethynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of pyridine rings.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the benzoic acid core.
Applications De Recherche Scientifique
3,5-Bis(pyridin-4-ylethynyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Biology: The compound can be used in the design of bioactive molecules and as a building block for drug discovery.
Industry: Used in the production of dyes and pigments, particularly in dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid largely depends on its application. In the context of coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes . The pyridine rings provide nitrogen donor atoms, which can form coordinate bonds with metal centers. This coordination can influence the electronic properties of the metal ions, making the complexes suitable for various applications such as catalysis and sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(2,2′-bipyridin-4-ylethynyl)benzoic acid: Similar structure but with bipyridine units instead of pyridine.
3,5-Bis(2,5-bis(2-pyridyl)-pyridin-4-ylethynyl)benzoic acid: Contains additional pyridine rings, making it more complex.
Uniqueness
3,5-Bis(pyridin-4-ylethynyl)benzoic acid is unique due to its relatively simple structure compared to its analogs. This simplicity can be advantageous in certain applications where steric hindrance and electronic effects need to be minimized. Additionally, its ability to form stable complexes with various metal ions makes it a versatile ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C21H12N2O2 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
3,5-bis(2-pyridin-4-ylethynyl)benzoic acid |
InChI |
InChI=1S/C21H12N2O2/c24-21(25)20-14-18(3-1-16-5-9-22-10-6-16)13-19(15-20)4-2-17-7-11-23-12-8-17/h5-15H,(H,24,25) |
Clé InChI |
IBTILPYJFHRYLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C#CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




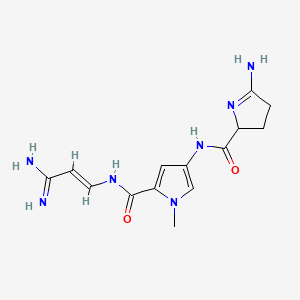
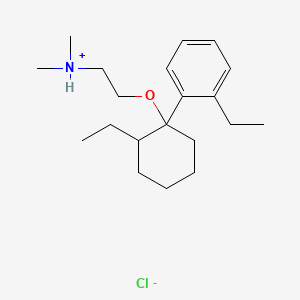



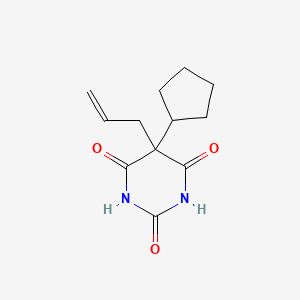
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)


